molecular formula C17H17ClN6O2 B2863234 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 1005307-02-7

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2863234
CAS No.: 1005307-02-7
M. Wt: 372.81
InChI Key: XFZFRLXOAOKFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions to form 4-chlorophenyl tetrazole.

    Coupling Reaction: The tetrazole derivative is then coupled with 2-ethoxyphenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole ring, which is known for its bioisosteric properties.

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
  • 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-2-26-15-6-4-3-5-14(15)20-17(25)19-11-16-21-22-23-24(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZFRLXOAOKFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.